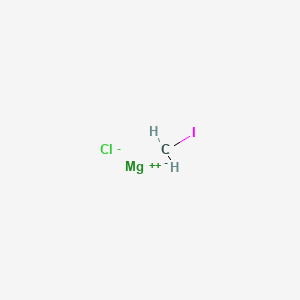

Magnesium, chloro(iodomethyl)-

Description

Magnesium, chloro(iodomethyl)- is a hypothetical or less-documented organomagnesium compound hypothesized to contain both chloro (Cl) and iodomethyl (CH2I) groups bonded to a magnesium center. While direct references to this specific compound are absent in the provided evidence, its properties and reactivity can be inferred through comparisons with structurally related Grignard reagents (organomagnesium halides, RMgX). These compounds are pivotal in organic synthesis for forming carbon-carbon bonds, with reactivity influenced by the organic substituent (R) and halide (X) .

Properties

CAS No. |

4776-37-8 |

|---|---|

Molecular Formula |

CH2ClIMg |

Molecular Weight |

200.69 g/mol |

IUPAC Name |

magnesium;iodomethane;chloride |

InChI |

InChI=1S/CH2I.ClH.Mg/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |

InChI Key |

WZLZIJQPJWJAJC-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]I.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro(iodomethyl)- can be synthesized through the reaction of iodomethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH2ICl+Mg→CH2ClIMg

Industrial Production Methods

On an industrial scale, the production of Magnesium, chloro(iodomethyl)- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and solvents is crucial to avoid impurities that could affect the reactivity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro(iodomethyl)- undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Solvents: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.

Reagents: Electrophiles such as carbonyl compounds (aldehydes, ketones) are typical reaction partners.

Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

The major products formed from reactions involving Magnesium, chloro(iodomethyl)- are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:

CH2ClIMg+R2CO→R2C(OH)CH2Cl

Scientific Research Applications

Magnesium, chloro(iodomethyl)- has a wide range of applications in scientific research:

Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Biological Studies: Researchers use it to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism by which Magnesium, chloro(iodomethyl)- exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Compounds

Structural and Molecular Comparison

Key structural differences among organomagnesium halides arise from the organic group (R) and halide (X). Below is a comparative analysis based on molecular formulas, weights, and substituent effects:

Key Observations :

- Halide Influence : Iodide-based reagents (e.g., CH3MgI) exhibit higher reactivity than chloride analogs due to weaker Mg–I bonds, facilitating nucleophilic attack .

- Organic Group Effects : Bulky groups (e.g., isopropyl) introduce steric hindrance, reducing reactivity but enhancing selectivity in synthesis. Aromatic groups (e.g., cyclopentadienyl) stabilize the magnesium center via resonance .

Reactivity Trends:

- Methylmagnesium iodide (CH3MgI) : Highly reactive, suitable for low-temperature reactions with electrophiles like ketones and esters. The iodide ion acts as a superior leaving group compared to chloride .

- Isopropylmagnesium chloride (C3H7ClMg) : Steric hindrance from the isopropyl group limits reactivity, making it ideal for selective coupling reactions .

- Ethylmagnesium chloride (C2H5ClMg) : A standard Grignard reagent with balanced reactivity for general synthesis of alcohols and carboxylic acids .

Physical and Chemical Properties

Safety Notes: All Grignard reagents require anhydrous handling due to violent reactions with moisture, releasing flammable hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.